molecular formula C15H14ClNO3 B5697795 N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5697795
M. Wt: 291.73 g/mol
InChI Key: KMVYNPYRUGIJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has similar pharmacological properties. It is widely used in the medical field due to its anti-inflammatory and analgesic effects.

Mechanism of Action

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. By inhibiting the activity of COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of white blood cells to sites of inflammation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also well-studied and has a known mechanism of action. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in vitro. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for research involving N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide. One potential area of research is the development of new formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide that may improve its pharmacokinetic properties. Another area of research is the investigation of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's effects on other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, there is a need for further research to better understand the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.

Synthesis Methods

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-(4-methylphenoxy) acetic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable coupling agent. The reaction yields N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, which is then purified and isolated.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use in the treatment of other inflammatory conditions such as periodontitis, endometriosis, and inflammatory bowel disease.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-10-2-5-12(6-3-10)20-9-15(19)17-13-8-11(16)4-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVYNPYRUGIJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide

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